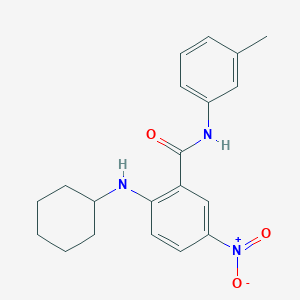![molecular formula C20H19NO2S B4091352 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide](/img/structure/B4091352.png)
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide
Overview
Description
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide is an organic compound that features a furan ring, a biphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide typically involves the following steps:
-
Formation of the Furan-2-ylmethyl Sulfanyl Intermediate
- Starting with furan-2-carboxylic acid, it is converted to furan-2-ylmethyl chloride using thionyl chloride.
- The furan-2-ylmethyl chloride is then reacted with sodium sulfide to form furan-2-ylmethyl sulfide.
-
Coupling with Biphenyl-4-carboxylic Acid
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, reducing reaction times and improving product purity .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
-
Reduction
- The carboxamide group can be reduced to form the corresponding amine.
-
Substitution
- The furan ring can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide has several applications in scientific research:
-
Medicinal Chemistry
-
Material Science
- Used in the synthesis of polymers and materials with unique electronic properties.
-
Biological Studies
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in bacterial cell wall synthesis and cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes and cell death.
Comparison with Similar Compounds
Similar Compounds
-
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- Shares the furan-2-ylmethyl group and carboxamide functionality.
- Investigated for anticancer properties targeting the epidermal growth factor receptor (EGFR) .
-
N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Contains a pyridine ring instead of a biphenyl group.
- Studied for its antimicrobial and anti-inflammatory properties .
Uniqueness
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}biphenyl-4-carboxamide is unique due to the combination of the furan ring, biphenyl group, and carboxamide functionality, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-20(21-12-14-24-15-19-7-4-13-23-19)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTJFWUSKLYVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4091278.png)
![N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4091281.png)

![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4091291.png)
![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4091306.png)
![2-(benzylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4091309.png)
![2-(4-bromophenoxy)-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B4091324.png)
![6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B4091331.png)
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4091336.png)


![5-(3,4-dichlorophenyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4091362.png)
![N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4091369.png)
![4-chloro-2-{1-[(4-methylphenyl)amino]ethyl}phenol](/img/structure/B4091375.png)
